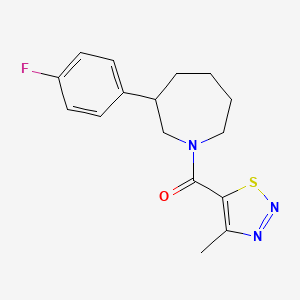
(3-(4-Fluorophenyl)azepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Fluorophenyl)azepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H18FN3OS and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemosensor Applications
A study by Manna et al. (2020) explored a phenyl thiadiazole-based Schiff base receptor for the detection of Al3+ ions. This receptor, similar in structure to the compound , demonstrated quick responses, excellent selectivity, and sensitivity in methanol–Tris–HCl buffer medium. Such chemosensors can be used for water sample recovery and smartphone-based chemical analysis (Manna et al., 2020).
2. Molecular Aggregation Studies
Research by Matwijczuk et al. (2016) on compounds with thiadiazole, a component of the compound , revealed insights into molecular aggregation. Their study in organic solvents showed distinct fluorescence emission spectra changes and suggested the role of substituent groups in molecule aggregation interactions (Matwijczuk et al., 2016).
3. Antitumor Activity
Bhole and Bhusari (2011) synthesized compounds with a thiadiazol component to examine potential anticancer activity. They found that these compounds inhibited the growth of various cancer cell lines, indicating potential applications in antitumor therapies (Bhole & Bhusari, 2011).
4. Synthesis and Structural Studies
Nagaraju et al. (2018) focused on the synthesis and crystal structure of a compound with a thiophene and fluorophenyl component. Their work contributes to understanding the properties of such compounds, which can be crucial for pharmaceutical applications (Nagaraju et al., 2018).
5. Luminescence Applications
Wen et al. (2021) designed a donor-acceptor molecule, showing dual emission of delayed fluorescence and room-temperature phosphorescence. This research signifies the potential of similar compounds in developing organic light-emitting materials (Wen et al., 2021).
6. Antimicrobial Activity
Murthy and Shashikanth (2012) synthesized aryl methanones with a thiadiazol component and tested them for antimicrobial activity. They found significant activity against various bacteria, suggesting potential use in antimicrobial treatments (Murthy & Shashikanth, 2012).
7. Analytical Methods for Herbicide Detection
Zimmerman et al. (2002) developed methods for detecting herbicides and their degradates in natural water. This research is relevant for environmental monitoring and the detection of compounds with similar structures in agricultural settings (Zimmerman et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that induces a therapeutic effect. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biological pathway .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a range of effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, or blocking the action of harmful enzymes .
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-11-15(22-19-18-11)16(21)20-9-3-2-4-13(10-20)12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWAEBUGZDDFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)
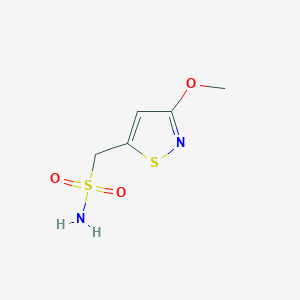

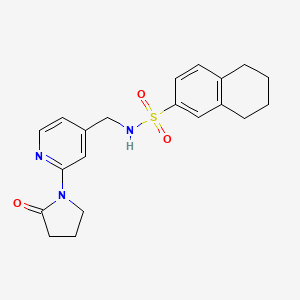
![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)
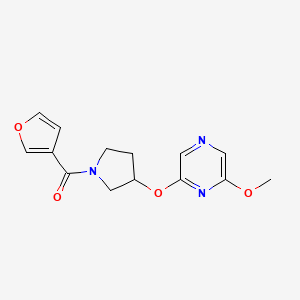
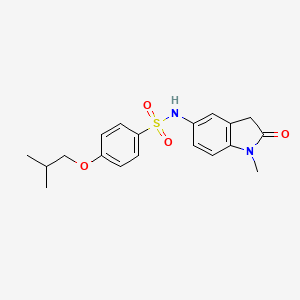
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
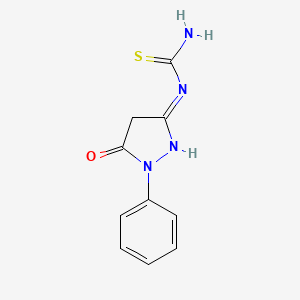
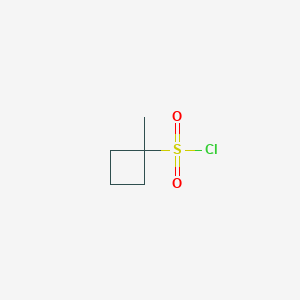
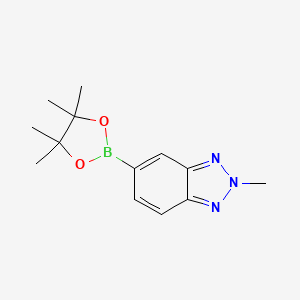
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)

![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
